2-[(4-Chlorophenyl)methylthio]-5-oxo-6,7,8-trihydroquinoline-3-carbonitrile
Description
2-[(4-Chlorophenyl)methylthio]-5-oxo-6,7,8-trihydroquinoline-3-carbonitrile is a bicyclic heteroaromatic compound featuring a quinoline core fused with a partially saturated six-membered ring. Key structural attributes include:
- Quinoline backbone: A nitrogen-containing aromatic system, known for its role in medicinal chemistry due to its ability to interact with biological targets via π-π stacking or hydrogen bonding.
- A carbonitrile group at position 3, contributing electron-withdrawing effects that may modulate electronic properties and reactivity. A ketone at position 5, which could participate in hydrogen bonding or serve as a site for further functionalization.
Synthesis of related compounds involves multi-step reactions, such as condensation of chalcone derivatives with urea, followed by substitution reactions (e.g., with ethyl 2-cyano-3,3-bis(methylthio)acrylate under basic conditions) . Characterization typically employs spectroscopic methods (NMR, IR) and crystallographic tools like SHELX and ORTEP for structural elucidation .
Properties
IUPAC Name |
2-[(4-chlorophenyl)methylsulfanyl]-5-oxo-7,8-dihydro-6H-quinoline-3-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13ClN2OS/c18-13-6-4-11(5-7-13)10-22-17-12(9-19)8-14-15(20-17)2-1-3-16(14)21/h4-8H,1-3,10H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNWJWLXNHDPOPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C=C(C(=N2)SCC3=CC=C(C=C3)Cl)C#N)C(=O)C1 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Target of Action
The primary target of the compound is currently unknown. Similar compounds have been found to interact withprothrombin , a protein involved in blood coagulation.
Mode of Action
This could potentially alter cellular processes, although the specific changes would depend on the nature of the target protein.
Biochemical Pathways
If the compound does indeed target prothrombin, it could potentially affect thecoagulation cascade , a series of reactions that ultimately leads to the formation of a blood clot.
Pharmacokinetics
These properties would determine the compound’s bioavailability, or the extent and rate at which the active moiety (drug or metabolite) enters systemic circulation, thereby accessing the site of action.
Biological Activity
2-[(4-Chlorophenyl)methylthio]-5-oxo-6,7,8-trihydroquinoline-3-carbonitrile is a compound of interest due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has a complex structure featuring a quinoline core with various substituents that contribute to its biological activity. The presence of the chlorophenyl group and the methylthio moiety are particularly notable for their influence on the compound's interaction with biological targets.
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, studies have shown that derivatives of quinoline compounds can inhibit the growth of various bacterial strains, including Staphylococcus aureus and Escherichia coli . The mechanism often involves interference with bacterial DNA synthesis or cell wall formation.
Antitumor Effects
The compound also shows promise as an antitumor agent. Quinoline derivatives have been reported to induce apoptosis in cancer cells through various pathways, including the activation of caspases and modulation of mitochondrial membrane potential . For example, a study demonstrated that a related quinoline compound inhibited tumor growth in xenograft models of breast cancer .
Anti-inflammatory Properties
In addition to antimicrobial and antitumor activities, this compound may possess anti-inflammatory effects. Research has indicated that quinoline-based compounds can inhibit pro-inflammatory cytokines and enzymes such as COX-2, which are crucial in the inflammatory response . This suggests potential therapeutic applications in treating conditions like arthritis or inflammatory bowel disease.
The biological activity of this compound can be attributed to several mechanisms:
- DNA Intercalation : The planar structure of the quinoline core allows for intercalation between DNA bases, disrupting replication and transcription processes.
- Enzyme Inhibition : The compound may act as an inhibitor for various enzymes involved in metabolic pathways critical for bacterial survival and tumor growth.
- Reactive Oxygen Species (ROS) Generation : Some studies suggest that quinoline derivatives can induce oxidative stress in cells, leading to apoptosis in cancer cells.
Study 1: Antimicrobial Efficacy
A study published in Journal of Antimicrobial Chemotherapy evaluated the efficacy of a series of quinoline derivatives against multiple bacterial strains. The results indicated that compounds with a chlorophenyl substituent exhibited enhanced antibacterial activity compared to their non-substituted counterparts .
Study 2: Antitumor Activity
In a preclinical trial reported in Cancer Research, researchers investigated the effects of a related quinoline derivative on breast cancer cell lines. The study found that treatment with the compound resulted in significant tumor regression in vivo, suggesting its potential as a therapeutic agent .
Data Table: Summary of Biological Activities
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
Core Heterocycle Variations
Pyrimidooxazine Analogs
The compound 2-(4-chlorophenyl)-8-(methylthio)-6-oxo-4-phenyl-4,6,9,9a-tetrahydropyrimido[2,1-b][1,3]oxazine-7-carbonitrile (, Compound 3) shares functional groups (e.g., methylthio, carbonitrile) but differs in its pyrimidooxazine core . Key distinctions include:
- Planarity: The pyrimidooxazine system introduces a fused oxazine ring, reducing aromaticity compared to quinoline. This may alter solubility and binding affinity.
- Substituent Position : The methylthio group at position 8 (vs. position 2 in the target compound) highlights regiochemical influences on reactivity and steric effects.
Naphthyridine Analogs
The compound 2-[(4-chlorophenyl)methylthio]-6-methyl-4-thiophen-2-yl-7,8-dihydro-5H-1,6-naphthyridine-3-carbonitrile () replaces the quinoline core with a 1,6-naphthyridine system. Differences include:
Substituent Analysis
Thioether-Linked Groups
- Target Compound: The (4-chlorophenyl)methylthio group provides a hydrophobic, electron-deficient aromatic system.
- Analog in : 2-(4-Ethylphenyl)-2-oxoethyl 6-bromo-2-(4-bromophenyl)quinoline-4-carboxylate substitutes the thioether with brominated phenyl and ester groups, increasing steric bulk and polarity. This may reduce membrane permeability compared to the target compound’s carbonitrile and thioether motifs .
Electron-Withdrawing Groups
Crystallographic and Hydrogen-Bonding Patterns
- Hydrogen bonding involving the ketone (position 5) and carbonitrile (position 3) could influence crystal packing and stability.
- Pyrimidooxazine (Compound 3) : The oxazine oxygen and carbonyl groups likely form hydrogen bonds, as described in Etter’s graph-set analysis (), affecting solubility and melting points .
Data Table: Key Structural Features of Comparable Compounds
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
